2-Thiazol-2-yl-benzaldehyde
Overview
Description
“2-Thiazol-2-yl-benzaldehyde” is an organic compound with the molecular formula C10H7NOS and a molecular weight of 189.23 . It is part of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
The synthesis of thiazoles, including “2-Thiazol-2-yl-benzaldehyde”, involves several artificial paths and varied physico-chemical factors . For instance, one method involves the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of “2-Thiazol-2-yl-benzaldehyde” consists of a benzaldehyde group attached to a thiazole ring . Thiazoles are characterized by a five-membered ring containing nitrogen and sulfur atoms .
Chemical Reactions Analysis
Thiazoles, including “2-Thiazol-2-yl-benzaldehyde”, show similar chemical and physical properties to pyridine and pyrimidine . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
“2-Thiazol-2-yl-benzaldehyde” is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including 2-Thiazol-2-yl-benzaldehyde, have been recognized for their antimicrobial properties. They are used in the development of compounds like sulfathiazole, which is known for its effectiveness against bacterial infections. The structural modification of thiazole-based compounds can lead to new molecules with potent antimicrobial activities .
Anticancer Activities
The thiazole moiety is a prominent feature in anticancer drugs such as tiazofurin. Research has shown that modifying the thiazole structure can result in new entities with significant antitumor properties. This makes 2-Thiazol-2-yl-benzaldehyde a valuable scaffold for developing novel anticancer agents .
Anti-Inflammatory and Analgesic Activities
Thiazole derivatives exhibit anti-inflammatory and analgesic activities. The presence of certain substituents on the thiazole ring, as in the case of 2-Thiazol-2-yl-benzaldehyde, can enhance these properties, leading to the development of new anti-inflammatory and pain-relief medications .
Antiviral and Antiretroviral Activities
Compounds containing the thiazole ring, such as ritonavir, have been used in antiretroviral therapy for HIV/AIDS. The thiazole core of 2-Thiazol-2-yl-benzaldehyde can be leveraged to create new drugs that target various stages of viral replication .
Antidiabetic Applications
Thiazole derivatives are being explored for their potential in treating diabetes. By acting on different pathways, these compounds can help in managing blood sugar levels, making 2-Thiazol-2-yl-benzaldehyde a candidate for antidiabetic drug design .
Neuroprotective Properties
The neuroprotective capabilities of thiazole derivatives make them suitable for addressing neurological disorders. They can play a role in the synthesis of neurotransmitters and protect neural tissue from damage, which is crucial for diseases like Alzheimer’s .
Antioxidant Effects
Thiazoles are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing various diseases. 2-Thiazol-2-yl-benzaldehyde can be used to synthesize antioxidants with improved efficacy .
Industrial Applications
Beyond pharmaceuticals, thiazole derivatives find applications in industries such as agrochemicals, photography, and as sensitizers. The versatility of 2-Thiazol-2-yl-benzaldehyde allows it to be used in the synthesis of dyes, pigments, and catalysts, contributing to various industrial processes .
Safety and Hazards
The safety data sheet for “2-Thiazol-2-yl-benzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The future directions for “2-Thiazol-2-yl-benzaldehyde” and related compounds involve further exploration of their biological activities, particularly their anticancer actions . Additionally, the development of new synthetic paths and the study of varied physico-chemical factors are areas of ongoing research .
Mechanism of Action
- Benzothiazole derivatives often exhibit biological activity by binding to proteins, enzymes, or receptors. The carbon at the 2nd position (2-substituted benzothiazole) is particularly crucial for their pharmacological effects .
- Changes in functional groups at the 2nd position significantly impact the biological activity of benzothiazole derivatives. These modifications can alter binding affinity, enzymatic activity, or downstream signaling pathways .
- Impact on Bioavailability : Factors like solubility, stability, and metabolism influence its bioavailability .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Action Environment
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXNJMCQNJJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573756 | |
Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazol-2-yl-benzaldehyde | |
CAS RN |
223575-69-7 | |
Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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